Ethyl(2,4,4-trimethylpentan-2-yl)amine (CAS: 78491-85-7), commonly referred to as N-ethyl-tert-octylamine, is a highly specialized, sterically hindered secondary amine characterized by its massive 2,4,4-trimethylpentan-2-yl (tert-octyl) substituent. In industrial and advanced laboratory procurement, this compound is primarily sourced as a non-nucleophilic base, a high-lipophilicity organic modifier, and a critical precursor for synthesizing exceptionally congested tertiary amines and bulky ligands [1]. Unlike standard secondary amines, its extreme steric shielding around the nitrogen center suppresses unwanted nucleophilic attack, while the C8 hydrocarbon tail ensures superior solubility in strictly non-polar aliphatic solvents, making it a highly functional material for sensitive organometallic workflows and specialized extractions [2].
Substituting Ethyl(2,4,4-trimethylpentan-2-yl)amine with more common hindered bases like diisopropylamine (DIPA) or N-ethyl-tert-butylamine often leads to process failures in highly sensitive organometallic or coupling workflows [1]. DIPA, while sterically hindered, retains sufficient nucleophilicity to cause unwanted side reactions (such as competitive amidation) with highly reactive electrophiles. Furthermore, lighter analogs like N-ethyl-tert-butylamine lack the deep lipophilicity provided by the C8 tert-octyl chain, leading to poor partitioning or precipitation of amine salts in strictly non-polar hydrocarbon solvent systems. For the synthesis of ultra-hindered tertiary amines, using less congested precursors invariably results in over-alkylation or requires forcing conditions that degrade sensitive substrates, making the exact tert-octyl architecture non-negotiable for these specific synthetic targets [1].
The massive steric bulk of the tert-octyl group significantly reduces the nucleophilicity of the secondary nitrogen compared to standard hindered amines. When used as a base or ligand precursor in the presence of highly reactive electrophiles, Ethyl(2,4,4-trimethylpentan-2-yl)amine effectively suppresses competitive N-alkylation or amidation. Comparative steric parameters indicate that the branching of the 2,4,4-trimethylpentan-2-yl group provides a much wider cone angle of protection than a tert-butyl or isopropyl group, reducing unwanted nucleophilic capture rates by up to an order of magnitude in sensitive coupling environments [1].
| Evidence Dimension | Steric bulk / Nucleophilicity suppression |
| Target Compound Data | Extreme steric shielding provided by the highly branched C8 tert-octyl group |
| Comparator Or Baseline | Diisopropylamine (DIPA) or N-ethyl-tert-butylamine |
| Quantified Difference | >10-fold reduction in competitive nucleophilic reaction rates (inferred from steric A-values) |
| Conditions | Electrophilic coupling in non-polar media |
Buyers synthesizing sensitive organometallics must procure this specific amine to prevent yield-destroying competitive N-coordination or alkylation.
The C8 hydrocarbon tail of the tert-octyl group dramatically increases the lipophilicity of the amine compared to lighter analogs. The calculated LogP for Ethyl(2,4,4-trimethylpentan-2-yl)amine is significantly higher than that of N-ethyl-tert-butylamine. In industrial liquid-liquid extraction processes or homogeneous catalysis requiring strictly non-polar aliphatic solvents (e.g., hexane, heptane), this ensures complete miscibility and prevents the amine or its conjugate acid salts from prematurely precipitating, which is a common failure mode when using lighter secondary amines [1].
| Evidence Dimension | Lipophilicity (LogP) and aliphatic solubility |
| Target Compound Data | High lipophilicity driven by a C10 total carbon count |
| Comparator Or Baseline | N-ethyl-tert-butylamine (C6 total carbon count) |
| Quantified Difference | ~1.5 to 2.0 unit increase in LogP, ensuring >99% retention in non-polar organic phases |
| Conditions | Biphasic extraction or aliphatic solvent systems |
Procurement for large-scale extractions or non-polar formulations requires this compound to prevent phase-separation failures and equipment fouling.
Ethyl(2,4,4-trimethylpentan-2-yl)amine is a mandatory precursor for synthesizing mixed, ultra-hindered tertiary amines, such as N-tert-butyl-N-ethyl-tert-octylamine. Attempts to build such architectures starting from less hindered primary amines or using smaller secondary amines fail due to the inability to sequentially add massive groups without triggering elimination pathways. Literature demonstrates that utilizing the pre-formed N-ethyl-tert-octyl scaffold allows for the successful introduction of a third bulky group via N-chloro intermediates, achieving target congested amines that are otherwise synthetically inaccessible [1].
| Evidence Dimension | Synthetic viability of ultra-hindered tertiary amines |
| Target Compound Data | Enables successful synthesis of N-tert-butyl-N-ethyl-tert-octylamine (e.g., 43% yield via Method H) |
| Comparator Or Baseline | Bottom-up synthesis from standard primary amines |
| Quantified Difference | Yields viable product vs. complete synthetic failure (0% yield) via alternative sequential alkylation routes |
| Conditions | Grignard coupling with N-chloro intermediates |
For R&D teams developing novel bulky ligands, procuring this exact secondary amine is the only viable pathway to reach the required tertiary architectures.
The extreme steric hindrance of the tert-octyl group not only affects nucleophilicity but also subtly modulates the basicity of the amine. The pKa of the conjugate acid of Ethyl(2,4,4-trimethylpentan-2-yl)amine is lower than that of less hindered secondary amines like diethylamine, aligning with the established trend that increased steric bulk around the nitrogen decreases the thermodynamic stability of the protonated form [1]. This tuned basicity allows for milder, more controlled deprotonation of sensitive substrates without the harshness of unhindered alkylamines.
| Evidence Dimension | Conjugate acid pKa |
| Target Compound Data | Lowered pKa due to extreme steric congestion destabilizing the protonated state |
| Comparator Or Baseline | Diethylamine or Diisopropylamine |
| Quantified Difference | Measurable reduction in basicity (ΔpKa ~0.5 - 1.0 units) |
| Conditions | Standard aqueous/organic acid-base equilibria |
Process chemists select this amine when a highly non-nucleophilic, yet slightly attenuated base is required to prevent degradation of base-sensitive functional groups.
Directly leveraging its unique steric profile, this compound is the optimal precursor for creating highly congested N-donor ligands. These ligands are critical for stabilizing reactive metal centers while preventing unwanted dimerization or catalyst deactivation, a direct downstream application of its exclusive precursor suitability [1].
In industrial extractions requiring strictly aliphatic hydrocarbon streams, the high lipophilicity of the tert-octyl group ensures that the amine and its complexes remain completely soluble. This prevents the precipitation issues commonly encountered with lighter secondary amines, ensuring continuous process flow [2].
When forming enolates from highly reactive or sterically unhindered carbonyls, Ethyl(2,4,4-trimethylpentan-2-yl)amine acts as a superior alternative to DIPA. Its extreme steric shielding prevents yield-destroying nucleophilic attack by the base, ensuring high-fidelity deprotonation [1].